molecular formula C8H6Cl3NO2 B8614025 2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride CAS No. 62844-40-0

2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride

Cat. No. B8614025
CAS RN: 62844-40-0
M. Wt: 254.5 g/mol
InChI Key: DXZKMXCPZLRLOB-UHFFFAOYSA-N
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Patent
US04067725

Procedure details

23.6 g (0.1 mole) of 2-[(2,6-dichloro-3-pyridyl)oxy]-propionic acid, 150 ml of chloroform and 1.5 ml of dimethylformamide are heated with stirring to 55°, and in the course of 1 hour a solution of 18 g (0.15 mole) of thionyl chloride in 40 ml of chloroform is added dropwise. The reaction mixture is subsequently refluxed for 16 hours and is afterwards concentrated in vacuo. The product obtained is used directly for further reactions.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH:9]([CH3:13])[C:10](O)=[O:11])=[CH:6][CH:5]=[C:4]([Cl:14])[N:3]=1.CN(C)C=O.S(Cl)([Cl:22])=O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]([O:8][CH:9]([CH3:13])[C:10]([Cl:22])=[O:11])=[CH:6][CH:5]=[C:4]([Cl:14])[N:3]=1

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1OC(C(=O)O)C)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 55°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently refluxed for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
is afterwards concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1OC(C(=O)Cl)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.